((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine: is a chiral amine compound with a tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine typically involves several steps, starting from readily available precursors. One common method involves the enantioselective reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst. This process can be optimized to achieve high yields and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from Lactobacillus fermentum, to catalyze the asymmetric reduction of the precursor compound. This method is environmentally friendly and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model compound for investigating the stereochemical aspects of biochemical reactions .
Medicine: Its unique structure can be exploited to create molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its chiral nature makes it a valuable intermediate in the synthesis of various high-value products .
Wirkmechanismus
The mechanism by which ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- **(2S,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine
- **(2R,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine
- **(2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine
Uniqueness: ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H17NO |
---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[(2S,3S)-3-propan-2-yloxolan-2-yl]methanamine |
InChI |
InChI=1S/C8H17NO/c1-6(2)7-3-4-10-8(7)5-9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
ZJDSZAXRGSXRBA-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCO[C@@H]1CN |
Kanonische SMILES |
CC(C)C1CCOC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.